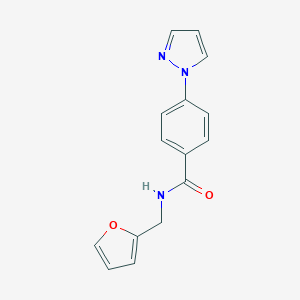![molecular formula C19H20BrN3O4 B230140 2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as BPP-1 and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone in lab experiments is its potential as a therapeutic agent. It has been extensively studied and has shown promising results in animal models. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its potential as an antidepressant and antipsychotic agent. Additionally, more research is needed to fully understand its mechanism of action and to develop it as a therapeutic agent.
Métodos De Síntesis
Several methods have been used to synthesize 2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone. One of the most common methods is the reaction of 4-(3-nitrobenzyl)piperazine with 2-bromo-4'-nitrophenol in the presence of a base. The resulting compound is then reduced to obtain 2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone. Other methods include the reaction of 4-(3-nitrobenzyl)piperazine with 2-bromo-4'-hydroxyacetophenone in the presence of a base, and the reaction of 4-(3-nitrobenzyl)piperazine with 2-bromo-4'-methoxyacetophenone in the presence of a base.
Aplicaciones Científicas De Investigación
2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential as an antidepressant and antipsychotic agent. Additionally, it has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone |
|---|---|
Fórmula molecular |
C19H20BrN3O4 |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20BrN3O4/c20-16-4-6-18(7-5-16)27-14-19(24)22-10-8-21(9-11-22)13-15-2-1-3-17(12-15)23(25)26/h1-7,12H,8-11,13-14H2 |
Clave InChI |
SYGCHPKSHHVZHF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Br |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B230060.png)




![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)